2,2-Difluoro-1,3-diphenylpropane-1,3-dione
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Overview
Description
2,2-Difluoro-1,3-diphenylpropane-1,3-dione is an organofluorine compound characterized by the presence of two fluorine atoms attached to a 1,3-diphenylpropane-1,3-dione backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione typically involves the fluorination of 1,3-diketones or 1,3-ketoester derivatives. One common method employs fluorine gas in the presence of quinuclidine, which generates a fluoride ion in situ. This ion facilitates the fluorination process by limiting enolization and creating an electrophilic N–F fluorinating agent .
Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic fluorinating agents such as Selectfluor, NFSI, and NFOBS. These agents are effective in converting methylene groups to difluoromethylene groups under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, especially involving halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include difluorinated diketones, alcohol derivatives, and halogenated compounds .
Scientific Research Applications
2,2-Difluoro-1,3-diphenylpropane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The presence of difluoromethylene groups enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence metabolic pathways, making the compound valuable in drug development and biochemical research .
Comparison with Similar Compounds
1,3-Diphenylpropane-1,3-dione (Dibenzoylmethane): Lacks the difluoromethylene groups, resulting in different chemical properties and applications.
2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione:
Uniqueness: 2,2-Difluoro-1,3-diphenylpropane-1,3-dione is unique due to the presence of difluoromethylene groups, which impart enhanced metabolic stability, lipophilicity, and bioavailability. These properties make it particularly valuable in pharmaceuticals and agrochemicals, where such characteristics are highly desirable .
Properties
CAS No. |
365-00-4 |
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Molecular Formula |
C15H10F2O2 |
Molecular Weight |
260.23 g/mol |
IUPAC Name |
2,2-difluoro-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C15H10F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H |
InChI Key |
JOVRDMZVXGHYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(F)F |
Origin of Product |
United States |
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